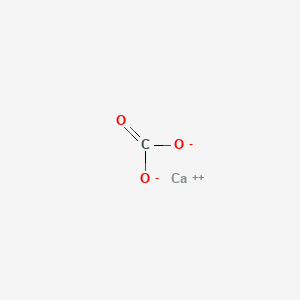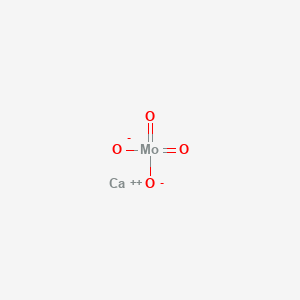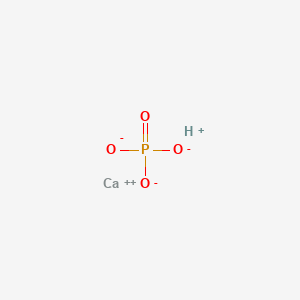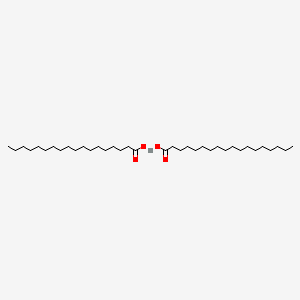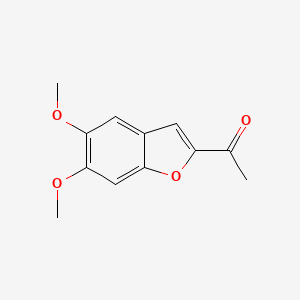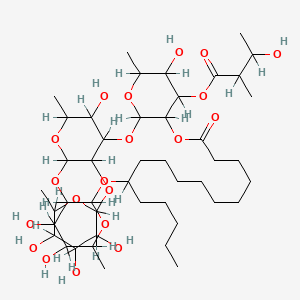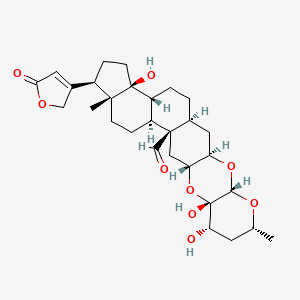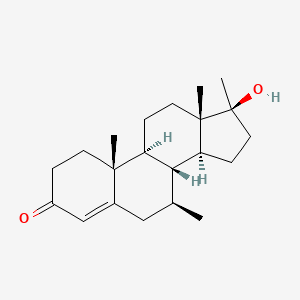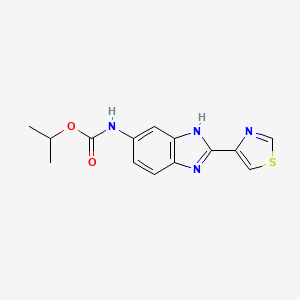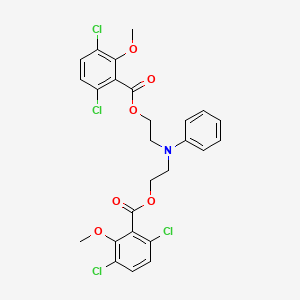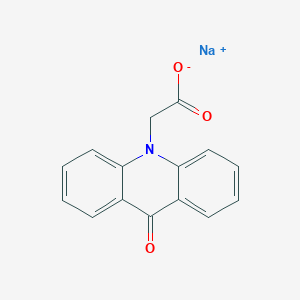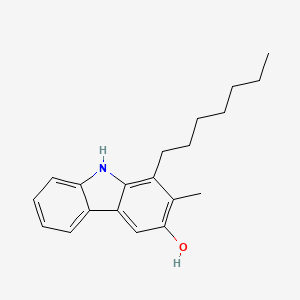
Carazostatin
Descripción general
Descripción
Carazostatin, also known as DC118, is an antioxidant that can be isolated from Streptomycs chromofuscus . It exhibits strong inhibitory activity against free radical-induced lipid peroxidation and shows stronger antioxidant activity in liposomal membranes than α-tocopherol (VE) .
Synthesis Analysis
This compound is a carbazole derivative . The synthesis of carbazole derivatives has been studied extensively. A key step in the synthesis of carbazole derivatives is the regiospecific Diels–Alder reaction of the indolopyrone with ethyl trimethylsilylpropynoate . The biotransformation system contains the thiamine-diphosphate (ThDP)-dependent enzyme NzsH, the FabH-like 3-ketoacyl-ACP synthase NzsJ, and the aromatase/cyclase NzsI .Molecular Structure Analysis
This compound has a molecular weight of 295.42 and a chemical formula of C20H25NO . The structure consists of a tricyclic nucleus with two benzene rings (rings A and C) fused with a pyrrole ring (ring B) .Chemical Reactions Analysis
The formation of the A ring of the bacterial neothis compound A carbazole metabolite involves two unusual aromatic polyketide proteins . This suggests how new enzymatic activities can be recruited to specific pathways to expand biosynthetic capacities .Physical And Chemical Properties Analysis
This compound has a melting point of 159-160 °C . It is a pale yellow solid . Electrochemical studies on this compound and some of its derivatives show it to be more easily oxidized than butylated hydroxytoluene (BHT) .Aplicaciones Científicas De Investigación
Free Radical Scavenging Activities
Carazostatin, isolated from Streptomyces chromofuscus, demonstrates potent inhibitory activity against lipid peroxidation in rat brain homogenate in vitro. It shows strong free radical scavenging activities, suggesting its potential in protecting tissues from peroxidative damage caused by free radicals (Kato, Kawasaki, Urata, & Mochizuki, 1993).
Synthesis and Electrochemical Properties
This compound's synthesis process, starting from indol-3-ylacetic acid, has been described, with a key step being the regiospecific Diels–Alder reaction. Its electrochemical studies show it to be more easily oxidized than butylated hydroxytoluene (BHT), a commonly used antioxidant (Jackson, Moody, & Mortimer, 1991).
Antioxidant Activities in Different Media
α-Tocopherol and this compound act as potent antioxidants against lipid peroxidation. While α-tocopherol is more active in homogeneous solution, this compound exhibits stronger antioxidant activity in liposomal membranes. This reversal in relative antioxidant activity by the change in reaction media underlines the importance of the microenvironment in determining antioxidant activity (Iwatsuki, Niki, Kato, & Nishikori, 1992).
Comprehensive Antioxidant Activity Evaluation
The antioxidant activities of 3-oxygenated and 3,4-dioxygenated carbazole alkaloids and related carbazoles, including this compound, were evaluated in various assay systems. These compounds could serve as useful clues for designing and developing novel antioxidants (Hieda et al., 2014).
Potential in Alleviating Tissue Damage
This compound is highlighted for its potential in alleviating tissue damage due to the action of superoxide radicals and subsequent peroxidative disintegration of cell membranes. It is suggested to be more effective than butylated hydroxytoluene as an antioxidant (Chakraborty, 1993)
Mecanismo De Acción
Direcciones Futuras
Carazostatin belongs to a group of simple carbazole alkaloids (CAs) with aliphatic side chains . Future research should focus on isolating new cyanobacterial strains producing high-value products and genetically modifying existing strains to ensure maximum production of the desired products . Metagenomic libraries should be constructed to discover new functional genes that are involved in the biosynthesis of biotechnologically relevant compounds .
Propiedades
IUPAC Name |
1-heptyl-2-methyl-9H-carbazol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-3-4-5-6-7-10-15-14(2)19(22)13-17-16-11-8-9-12-18(16)21-20(15)17/h8-9,11-13,21-22H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLBIVFEKWBVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=C2C(=CC(=C1C)O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155094 | |
| Record name | Carazostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126168-32-9 | |
| Record name | Carazostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126168329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carazostatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




